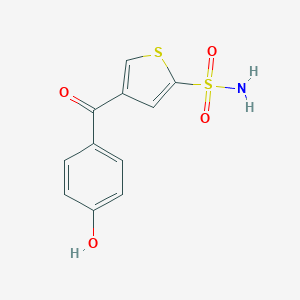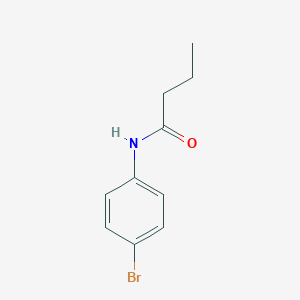
1,1,1,2-テトラクロロ-2,2-ジデゥテリオエタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2-Tetrachloro-2,2-dideuterioethane is a deuterated derivative of tetrachloroethane, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
科学的研究の応用
1,1,1,2-Tetrachloro-2,2-dideuterioethane is widely used in scientific research due to its unique properties. Some of its applications include:
NMR Spectroscopy: Its deuterated form is highly valuable in NMR spectroscopy for studying molecular structures and dynamics.
Chemical Research: It serves as an intermediate in various chemical reactions and synthesis processes.
Pharmaceuticals: The compound is used in the development and testing of new drugs, particularly in understanding drug interactions and mechanisms.
作用機序
Target of Action
1,1,1,2-Tetrachloro-2,2-dideuterioethane, also known as Tetrachloro-1,1-difluoroethane , is a chlorofluorocarbon (CFC) compound. It contains ethane substituted by four chlorine atoms and two deuterium atoms
Pharmacokinetics
As a halogenated compound, it might be poorly soluble in water but soluble in organic solvents This could influence its absorption and distribution in the body
Result of Action
Exposure to high levels of similar halogenated compounds can cause various health effects, including effects on the cardiovascular system and central nervous system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,2-Tetrachloro-2,2-dideuterioethane. For instance, its physical and chemical properties, such as boiling point and density , can be affected by temperature and pressure. Additionally, its environmental persistence and potential for bioaccumulation can impact its long-term effects.
準備方法
The synthesis of 1,1,1,2-Tetrachloro-2,2-dideuterioethane typically involves the deuteration of 1,1,1,2-tetrachloroethane. This process can be achieved through various methods, including the use of deuterated reagents and catalysts under controlled conditions. Industrial production methods often involve the use of deuterium gas or deuterated solvents to achieve high levels of deuteration .
化学反応の分析
1,1,1,2-Tetrachloro-2,2-dideuterioethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated acetic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated ethanes.
Common reagents and conditions for these reactions include the use of strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1,1,1,2-Tetrachloro-2,2-dideuterioethane can be compared with other similar compounds such as:
1,1,2,2-Tetrachloroethane: This compound is similar but lacks the deuterium atoms, making it less useful in NMR spectroscopy.
1,1,2,2-Tetrachloroethane-d2: Another deuterated form, but with different deuterium placement, affecting its chemical properties and applications.
The uniqueness of 1,1,1,2-Tetrachloro-2,2-dideuterioethane lies in its specific isotopic composition, which provides distinct advantages in certain scientific applications.
特性
IUPAC Name |
1,1,1,2-tetrachloro-2,2-dideuterioethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAWKAXOMEXPM-DICFDUPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
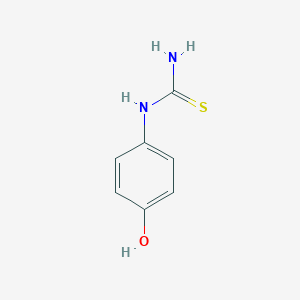
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
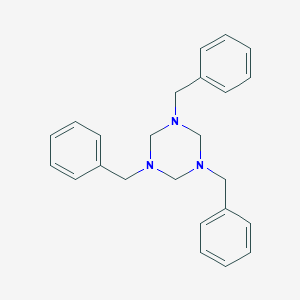
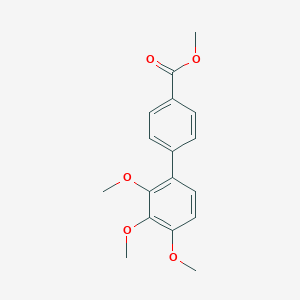
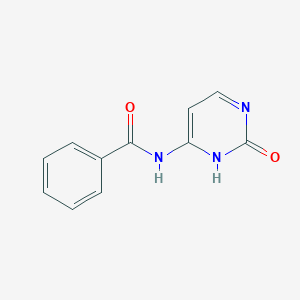

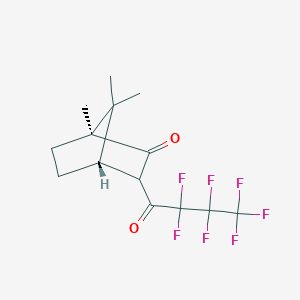

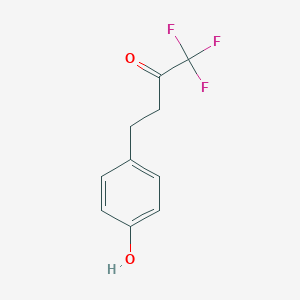
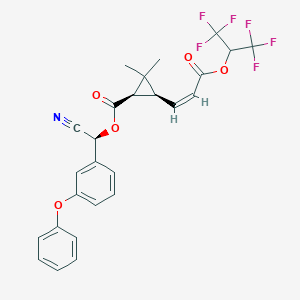
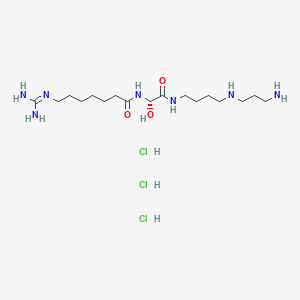
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
